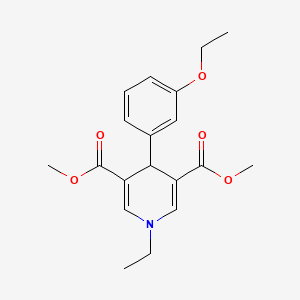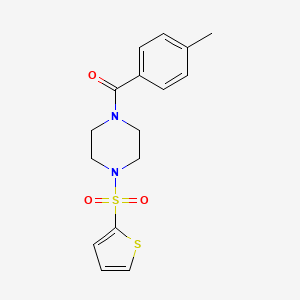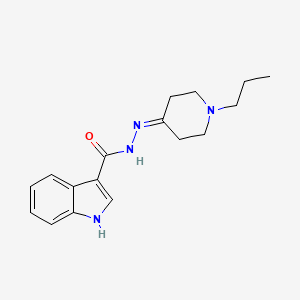
N'-(1-propyl-4-piperidinylidene)-1H-indole-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-propyl-4-piperidinylidene)-1H-indole-3-carbohydrazide, commonly known as PPIC, is a chemical compound that has shown promising results in scientific research. PPIC belongs to the class of indole-based compounds that have been studied for their potential therapeutic applications.
作用机制
The mechanism of action of PPIC involves its interaction with various cellular targets such as enzymes, receptors, and ion channels. PPIC has been shown to inhibit the activity of enzymes such as topoisomerase and histone deacetylase. PPIC also interacts with receptors such as serotonin and dopamine receptors. PPIC has been shown to modulate the activity of ion channels such as voltage-gated potassium channels.
Biochemical and Physiological Effects
PPIC has been shown to have various biochemical and physiological effects on cells and tissues. PPIC has been shown to induce apoptosis, inhibit cell proliferation, and modulate gene expression. PPIC has also been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
PPIC has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. PPIC is also relatively easy to synthesize in large quantities. However, PPIC has some limitations such as its potential toxicity and lack of selectivity for specific targets.
未来方向
For research include the development of more selective PPIC analogs, the evaluation of PPIC in clinical trials, and the identification of specific cellular targets for PPIC. PPIC also has potential applications in the field of nanotechnology for drug delivery and imaging.
In conclusion, PPIC is a promising compound that has shown potential therapeutic applications in various diseases. PPIC has a complex mechanism of action and has various biochemical and physiological effects on cells and tissues. Further research is needed to fully understand the potential of PPIC and to develop more selective analogs for specific targets.
合成方法
PPIC can be synthesized through a multistep process involving the reaction of 1H-indole-3-carboxaldehyde with propylpiperidine and hydrazine hydrate. The final product is obtained after purification and isolation procedures. The synthesis method has been optimized to yield high purity and high yield of PPIC.
科学研究应用
PPIC has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. PPIC has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. PPIC has also been studied for its neuroprotective effects in Alzheimer's and Parkinson's disease models.
属性
IUPAC Name |
N-[(1-propylpiperidin-4-ylidene)amino]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-9-21-10-7-13(8-11-21)19-20-17(22)15-12-18-16-6-4-3-5-14(15)16/h3-6,12,18H,2,7-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWFPMRRONOVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=NNC(=O)C2=CNC3=CC=CC=C32)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(cyclopropylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5790690.png)
![1'-[(cyclopentylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5790700.png)
![4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide](/img/structure/B5790707.png)
![3,5-dimethyl-4-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazole](/img/structure/B5790721.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5790722.png)
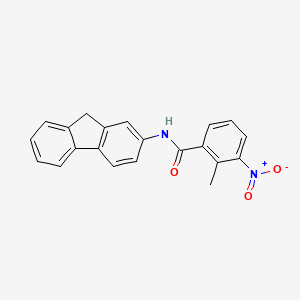
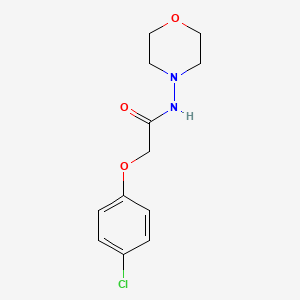
![4-[(2-fluorophenoxy)methyl]-1-phenyl-1H-pyrazole](/img/structure/B5790739.png)
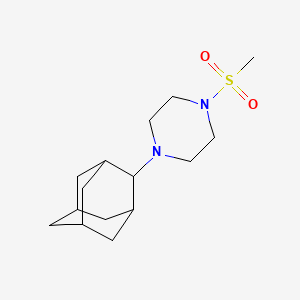
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5790755.png)
![N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5790758.png)

